molecular formula C10H10N2O2 B12912073 2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone CAS No. 68921-95-9

2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone

Cat. No.: B12912073
CAS No.: 68921-95-9
M. Wt: 190.20 g/mol
InChI Key: MPFIRKHWYHEHGW-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of benzaldehyde with urea and an appropriate ketone under acidic or basic conditions to form the desired pyrimidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents, nitrating agents, or other electrophiles/nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-pyrimidinones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxy-2-phenyl-4H-pyrimidinone
  • 2,3-Dihydro-2-phenyl-4(1H)-pyrimidinone
  • 2-Hydroxy-4-phenyl-4H-pyrimidinone

Comparison

Compared to similar compounds, 2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone might exhibit unique properties due to the presence of the hydroxy group at the 2-position and the phenyl group at the 2-position

Biological Activity

2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone, a compound with the molecular formula C10H10N2O2C_{10}H_{10}N_{2}O_{2}, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound can be achieved through several methods, including the Biginelli reaction, which involves a one-pot condensation of an aldehyde, a β-keto ester, and urea or thiourea. This method has been optimized using various catalysts to enhance yield and reduce reaction time .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of bacterial metabolism .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. Notably, it has shown potential as a tyrosine kinase inhibitor, which is crucial for the treatment of certain cancers .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. It has been tested against viruses such as HIV and Hepatitis C, showing promising results in inhibiting viral replication .

Study 1: Antimicrobial Efficacy

A study conducted by Ahmad et al. (2016) evaluated the antimicrobial activity of various pyrimidinones, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL .

Study 2: Anticancer Mechanism

In a study published in the European Journal of Medicinal Chemistry, researchers investigated the effect of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with 50 µM of this compound resulted in a significant reduction in cell viability (approximately 60%) after 48 hours .

Comparative Analysis

Activity Efficacy Mechanism
Antimicrobial Effective against Gram-positive and Gram-negative bacteriaInhibition of cell wall synthesis
Anticancer Induces apoptosis in cancer cellsActivation of caspase pathways
Antiviral Inhibits replication of HIV and HCVInterference with viral replication processes

Properties

CAS No.

68921-95-9

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-hydroxy-2-phenyl-1,3-dihydropyrimidin-4-one

InChI

InChI=1S/C10H10N2O2/c13-9-6-7-11-10(14,12-9)8-4-2-1-3-5-8/h1-7,11,14H,(H,12,13)

InChI Key

MPFIRKHWYHEHGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(NC=CC(=O)N2)O

Origin of Product

United States

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